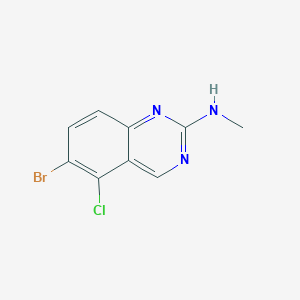

6-Bromo-5-chloro-N-methylquinazolin-2-amine

Description

6-Bromo-5-chloro-N-methylquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. It is characterized by the presence of bromine, chlorine, and a methyl group attached to the quinazoline core.

Properties

Molecular Formula |

C9H7BrClN3 |

|---|---|

Molecular Weight |

272.53 g/mol |

IUPAC Name |

6-bromo-5-chloro-N-methylquinazolin-2-amine |

InChI |

InChI=1S/C9H7BrClN3/c1-12-9-13-4-5-7(14-9)3-2-6(10)8(5)11/h2-4H,1H3,(H,12,13,14) |

InChI Key |

ZKOWSCHEIZFGJX-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C2C(=N1)C=CC(=C2Cl)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Bromo-5-chloro-N-methylquinazolin-2-amine typically involves a multi-step reaction process. One common synthetic route includes the following steps :

Step 1: Reaction of N-ethyl-N,N-diisopropylamine with 1-methyl-pyrrolidin-2-one at 140°C for 2 hours.

Step 2: Addition of tetrabutyl-ammonium chloride, chloro-trimethyl-silane, and tert.-butylnitrite in a mixture of N,N-dimethyl-formamide and dichloromethane at 0-50°C for 1 hour.

Step 3: Final reaction with ethanol in a sealed tube at 80°C for 1 hour.

Chemical Reactions Analysis

6-Bromo-5-chloro-N-methylquinazolin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Common reagents used in these reactions include N-ethyl-N,N-diisopropylamine, chloro-trimethyl-silane, and tert.-butylnitrite . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-5-chloro-N-methylquinazolin-2-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-N-methylquinazolin-2-amine involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular pathways and targets may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

6-Bromo-5-chloro-N-methylquinazolin-2-amine can be compared with other quinazoline derivatives, such as:

6-Bromo-5-chloroquinazoline: Lacks the N-methyl group, which may affect its reactivity and biological activity.

5-Chloro-6-methylquinazoline: Substitution pattern differs, leading to variations in chemical properties and applications.

6-Bromo-5-chloro-N-ethylquinazolin-2-amine:

Biological Activity

6-Bromo-5-chloro-N-methylquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, characterized by its unique chemical structure that includes halogen substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antiviral effects. Its molecular formula is , with a molecular weight of approximately 273.54 g/mol.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step reactions that include halogenation and amination processes. The presence of bromine and chlorine in its structure often correlates with enhanced biological activity, making it a subject of interest for further pharmacological studies.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. For instance, derivatives of quinazoline have demonstrated potent EGFR kinase inhibitory activity with IC50 values in the nanomolar range .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | EGFR Inhibition |

| 4-Aminoquinazoline | <100 | Inhibits EGFR autophosphorylation |

| 7-Chloro-2-aminoquinazoline | <200 | Induces apoptosis |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have shown that similar quinazoline derivatives possess significant antibacterial effects against various pathogens. The halogen substituents enhance the compound's interaction with bacterial enzymes, leading to effective inhibition of growth .

Antiviral Activity

Recent investigations into the antiviral potential of quinazoline derivatives have highlighted their efficacy against coronaviruses such as SARS-CoV-2 and MERS-CoV. Compounds structurally related to this compound have demonstrated promising results in inhibiting viral replication with IC50 values below 1 μM .

Table 2: Antiviral Activity Against Coronaviruses

| Compound Name | Virus Type | IC50 (μM) | Cytotoxicity (CC50 > μM) |

|---|---|---|---|

| This compound | SARS-CoV-2 | TBD | >25 |

| 7-Chloro-2-aminoquinazoline | MERS-CoV | <1.1 | >25 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- EGFR Inhibition : The compound inhibits autophosphorylation of EGFR, which is crucial for cancer cell proliferation.

- Antiviral Mechanisms : It may interfere with viral entry or replication processes within host cells.

- Antimicrobial Interactions : The halogen substituents enhance binding affinity to bacterial enzymes, disrupting their function.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of quinazoline derivatives. For example, modifications at the C6 and C7 positions significantly influenced their biological activities, enhancing their efficacy as A2A adenosine receptor antagonists . Additionally, compounds exhibiting high metabolic stability and low cytotoxicity profiles are being prioritized for further development as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.